molecular formula C7H9N3O4 B175784 Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate CAS No. 1564-49-4

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Katalognummer: B175784
CAS-Nummer: 1564-49-4
Molekulargewicht: 199.16 g/mol
InChI-Schlüssel: IFMBEWCVGFBHPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS 1564-49-4) is a nitro-substituted imidazole derivative characterized by a methyl group at the 1-position, a nitro (-NO₂) group at the 5-position, and an ethyl ester (-COOEt) at the 2-position of the imidazole ring . This structural configuration confers moderate to high polarity due to the electron-withdrawing nitro group and the polar ester functionality, influencing its solubility in polar solvents like THF and dichloromethane . The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, participating in reactions such as nucleophilic substitutions and reductions .

Eigenschaften

IUPAC Name

ethyl 1-methyl-5-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBEWCVGFBHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374538
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564-49-4
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1564-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1564-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Protocol

  • Starting Material : Ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol).

  • Reagents :

    • Concentrated H₂SO₄ (8 mL)

    • Concentrated HNO₃ (8 mL)

  • Conditions :

    • Temperature: 70°C

    • Duration: 3 hours

  • Workup :

    • Dilution with H₂O, neutralization to pH 7–8 using aqueous Na₂CO₃.

    • Extraction with dichloromethane (DCM), concentration, and silica gel chromatography (ethyl acetate/petroleum ether).

  • Yield : 34.7% (0.9 g).

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution, where the nitro group (NO₂⁺) is introduced at the 5-position of the imidazole ring. Sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of HNO₃. The electron-withdrawing ester group at the 2-position directs nitration to the 5-position, consistent with meta-directing effects in heterocycles.

Alternative Synthetic Pathways

While the nitration method dominates literature, alternative routes are explored in related nitroimidazole syntheses, though direct applicability to the target compound remains limited.

Comparative Analysis of Methods

Method Starting Material Reagents Conditions Yield Reference
Direct NitrationEthyl 1-methyl-1H-imidazole-2-carboxylateH₂SO₄, HNO₃70°C, 3 hours34.7%
Oxidation-Esterification1-Methyl-2-hydroxymethylimidazoleHNO₃, H₂SO₄, EtOH60–90°C, 10–70 hoursN/A

Optimization and Challenges

Yield Enhancement Strategies

  • Temperature Control : Prolonged heating beyond 3 hours at 70°C may degrade the product, as nitroimidazoles are thermally sensitive.

  • Acid Ratio : Excess H₂SO₄ (beyond 1:1 v/v with HNO₃) improves solubility but risks side reactions like sulfonation.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether effectively separates the product from unreacted starting material and byproducts.

  • Crystallization : Recrystallization from ethanol or DCM/petroleum ether mixtures enhances purity.

Analytical Characterization

Key spectroscopic data for this compound:

  • ESI-MS : m/z = 200.20 [M+H]⁺.

  • ¹H NMR (500 MHz, CDCl₃) : Expected signals include δ 1.35 (t, CH₂CH₃), 3.95 (s, N-CH₃), 4.35 (q, CH₂CH₃), and 8.10 (s, imidazole-H).

Industrial and Pharmacological Context

The compound’s synthesis is critical for producing antiparasitic agents like secnidazole and metronidazole derivatives. Scalability of the nitration method is favored industrially due to reagent availability and straightforward workup, despite moderate yields .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate serves as a crucial building block for synthesizing more complex imidazole derivatives. Its unique structure allows for various chemical modifications, enabling the production of diverse compounds with potential applications in pharmaceuticals and materials science .

Synthetic Routes
The synthesis typically involves:

  • Nitration: The introduction of a nitro group at the 5-position of 1-methylimidazole using nitric acid.
  • Esterification: The subsequent reaction of the resulting acid with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 μM
Escherichia coli1.56 μM
Candida albicans2.0 μM

The compound's mechanism of action primarily involves disrupting microbial DNA synthesis, characteristic of many nitroimidazole derivatives, where the nitro group is reduced to form reactive intermediates that interact with cellular components, leading to cell death.

Medicinal Applications

Pharmaceutical Development
this compound is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its derivatives have shown potential as:

  • Antimicrobial agents: Effective against resistant bacterial strains.
  • Antiparasitic agents: Investigated for their efficacy against parasites like Helicobacter pylori .

Combination Therapies
The compound is also being studied for its role in combination therapies with beta-lactam antibiotics to enhance antibacterial activity by inhibiting metal beta-lactamases produced by resistant bacteria .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for synthesizing other organic compounds .

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with biological molecules, particularly through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Their Impact

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Differences from Target Compound Similarity Index
Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate 1-Ethyl, 5-Nitro, 2-COOEt Ethyl vs. methyl at position 1; increased steric bulk 0.76
5-Nitro-1H-imidazole-2-carboxylic acid 5-Nitro, 2-COOH (no ester/methyl) Lack of ethyl ester and methyl group; higher acidity 0.79
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile 1-Methyl, 5-Nitro, 2-CN Nitrile (-CN) replaces ester; altered reactivity 0.82
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate 4-Bromophenyl, 2-Phenyl, 1-Methyl, 5-COOEt Bulky aryl groups at positions 2 and 4 N/A

Structural Insights :

  • Carboxylic Acid vs. Ester : The free carboxylic acid analog (5-Nitro-1H-imidazole-2-carboxylic acid) exhibits higher acidity (pKa ~3–4) and lower solubility in organic solvents compared to the ethyl ester derivative .
  • Nitrile Substitution : The carbonitrile analog (1-Methyl-5-nitro-1H-imidazole-2-carbonitrile) may exhibit enhanced stability under basic conditions but reduced electrophilicity at the 2-position .

Physicochemical Properties

Melting points and solubility data highlight the influence of substituents:

Compound Name Melting Point (°C) Solubility Profile Reference
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Not reported Soluble in THF, CH₂Cl₂; moderate in MeOH
Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate 115–116 Low polarity due to aryl groups
Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate 157–158 High crystallinity from π-π stacking

Key Observations :

  • Aryl Substituents : Bulky aryl groups (e.g., 4-bromophenyl in compound 3m ) increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding, π-π stacking).
  • Polarity: The target compound’s nitro and ester groups enhance solubility in polar aprotic solvents compared to nonpolar analogs .

Biologische Aktivität

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a notable compound in medicinal chemistry, particularly recognized for its antimicrobial and antiparasitic activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H9_9N3_3O4_4 and features an imidazole ring with a nitro group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity.

The mechanism of action for this compound primarily involves the disruption of microbial DNA synthesis. This is characteristic of many nitroimidazole derivatives, where the nitro group is reduced to form reactive intermediates that interact with cellular components, leading to cell death .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit enzymes involved in microbial resistance mechanisms. Studies indicate that it has potential against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 μM
Escherichia coli1.56 μM
Candida albicans2.0 μM

Antiparasitic Activity

Research has also highlighted the compound's antiparasitic properties, particularly against protozoan parasites such as Trichomonas vaginalis. The compound's structure allows it to interfere with the metabolic pathways of these parasites, similar to other nitroimidazole derivatives like metronidazole .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study conducted on various nitroimidazoles found that this compound demonstrated comparable activity to metronidazole against Trichomonas vaginalis with a lower toxicity profile .
  • Mechanism Exploration : Another research focused on the reduction of the nitro group by nitroreductases, which is essential for its antimicrobial effects. This study emphasized the importance of the NO2_2 group in enhancing biological activity .
  • Pharmacokinetic Analysis : Investigations into its pharmacokinetics revealed that the compound is highly soluble in polar solvents, facilitating its absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound Name Unique Characteristics
MetronidazoleWell-studied antibiotic; broad-spectrum activity
NitrofurantoinNitro group on furan ring; effective against UTIs
Ethyl 2-methylimidazole-4-carboxylateDifferent position of functional groups; less reactive

The structural differences between these compounds contribute to variations in their biological activities and therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-component reactions involving aldehydes, amines, and nitro-containing precursors. For example, describes a one-pot tandem reaction using hydrazine derivatives, aldehydes, and nitroalkanes under reflux conditions in ethanol. Optimization strategies include:

  • Catalyst selection : Use of acetic acid or ammonium acetate to facilitate cyclization.
  • Temperature control : Maintaining reflux (~80°C) to balance reaction rate and byproduct formation.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 5-position stabilize the imidazole ring, improving yields (e.g., 65–78% in ). Key intermediates can be monitored via TLC, and purity is enhanced through recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • 1H/13C NMR :
  • The ethyl ester group (COOCH2CH3) appears as a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) in 1H NMR.
  • The nitro group deshields adjacent protons, causing downfield shifts for H-4 and H-5 protons (~8.0–8.5 ppm) .
    • Mass Spectrometry (MS) :
  • Molecular ion peaks ([M+H]+) align with the molecular formula (e.g., m/z 240–260 for derivatives in ).
    • X-ray Crystallography :
  • Single-crystal studies (e.g., ) confirm bond lengths (C–N: ~1.32 Å) and dihedral angles, critical for verifying nitro group orientation .

Advanced Questions

Q. How does the nitro group at the 5-position influence the electronic structure and reactivity of the imidazole ring?

The nitro group is a strong electron-withdrawing substituent that:

  • Reduces electron density at the imidazole ring, as shown by DFT calculations (), increasing electrophilic substitution resistance.
  • Enhances hydrogen bonding : The nitro group participates in intermolecular interactions (e.g., C–H···O bonds), influencing crystal packing ( ). This is critical for designing co-crystals with improved solubility .
  • Modulates biological activity : Nitro-substituted imidazoles exhibit enhanced binding to enzymes like EGFR () due to polarized π-π interactions with aromatic residues .

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do docking studies inform its potential as an enzyme inhibitor?

  • Molecular Docking (AutoDock/Vina) :
  • Dock the compound into target active sites (e.g., EGFR kinase domain) using rigid/flexible protocols. shows derivatives with nitro groups achieve binding energies of −8.5 to −9.2 kcal/mol, comparable to reference inhibitors .
    • ADMET Prediction (SwissADME) :
  • The nitro group improves membrane permeability but may increase hepatotoxicity risk. LogP values (~2.1) suggest moderate bioavailability .
    • MD Simulations (GROMACS) :
  • Simulate ligand-receptor stability over 100 ns; RMSD < 2.0 Å indicates stable binding () .

Q. How can researchers resolve contradictions in crystallographic data when different polymorphs of the compound are obtained?

  • Graph Set Analysis : Compare hydrogen-bonding patterns (e.g., Etter’s notation in ) to classify polymorphs. For example, a dimeric R₂²(8) motif vs. chain-like C(4) patterns .
  • PXRD vs. SCXRD : Use powder XRD to screen bulk phases and single-crystal XRD for precise unit-cell parameters. reports space group P1̄ with Z = 2 for a hydrated form, distinct from anhydrous polymorphs .
  • Thermal Analysis (DSC/TGA) : Monitor phase transitions; polymorphs may show distinct melting points (e.g., 115–157°C in ) .

Notes

  • Avoid using non-peer-reviewed sources (e.g., vendor catalogs) per the user’s guidelines.
  • Always cross-validate computational results with experimental assays (e.g., enzymatic IC50) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.